molecular formula C9H8BrNO2 B15302616 methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate CAS No. 853179-81-4

methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate

Cat. No.: B15302616
CAS No.: 853179-81-4
M. Wt: 242.07 g/mol
InChI Key: UMLDOBIBUOKMNJ-AATRIKPKSA-N
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Description

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Formation of the Ester: The brominated pyridine is then reacted with methyl acrylate under basic conditions to form the desired ester. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Addition Reactions: The double bond in the ester moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-bromopyridin-2-yl)prop-2-enoate: Similar structure but with the bromine atom at the 4-position.

    Ethyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (2E)-3-(6-chloropyridin-2-yl)prop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate is unique due to the specific positioning of the bromine atom and the ester functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

853179-81-4

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

methyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C9H8BrNO2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3/b6-5+

InChI Key

UMLDOBIBUOKMNJ-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=NC(=CC=C1)Br

Canonical SMILES

COC(=O)C=CC1=NC(=CC=C1)Br

Origin of Product

United States

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